molecular formula C20H25N3O3 B2504746 N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide CAS No. 2361733-75-5

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide

货号 B2504746
CAS 编号: 2361733-75-5
分子量: 355.438
InChI 键: IGQBORBTBIKZNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide, also known as CP-945,598, is a small molecule inhibitor that targets the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.

作用机制

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide targets the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB1 is involved in the regulation of appetite, metabolism, and reward. N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide acts as an antagonist of CB1, which reduces the activity of this receptor and leads to a decrease in food intake, body weight gain, and drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to have several biochemical and physiological effects. In animal models, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to reduce food intake, body weight gain, and drug-seeking behavior. Additionally, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.

实验室实验的优点和局限性

One of the main advantages of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 inhibition without affecting other receptors. However, one of the limitations of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is its poor solubility, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for the study of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide. One potential direction is the development of more potent and selective CB1 antagonists. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in various disease models. Finally, the potential therapeutic applications of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in humans need to be further explored through clinical trials.
In conclusion, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is a small molecule inhibitor that targets the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide acts as an antagonist of CB1, which reduces the activity of this receptor and leads to a decrease in food intake, body weight gain, and drug-seeking behavior. While there are some limitations to the use of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in lab experiments, there are several future directions for its study and potential therapeutic applications.

合成方法

The synthesis of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide involves a multi-step process that includes the condensation of cyclohexanone with pyrrolidine-3-carboxylic acid, followed by the reaction with 4-aminobenzoyl chloride and prop-2-enoyl chloride. The final product is obtained through a purification process using chromatography.

科学研究应用

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. In obesity and diabetes, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to reduce food intake and body weight gain in animal models. In addiction, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to reduce drug-seeking behavior in animal models of cocaine and heroin addiction.

属性

IUPAC Name

N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-18(24)21-15-10-8-14(9-11-15)20(26)22-16-12-19(25)23(13-16)17-6-4-3-5-7-17/h2,8-11,16-17H,1,3-7,12-13H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQBORBTBIKZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。